HIV-1 inhibitor-19
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Overview
Description
HIV-1 inhibitor-19 is a compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1). This compound is part of a broader class of antiretroviral drugs that target various stages of the HIV life cycle. This compound specifically targets the HIV-1 protease, an enzyme crucial for the maturation of infectious viral particles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-19 involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common reagents used in the synthesis include isobutylamine, aryl sulfonyl chloride, and various catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . The reaction conditions typically involve temperatures ranging from 0°C to room temperature and the use of solvents like acetonitrile and tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors. The process is optimized for high yield and purity, with careful control of reaction parameters and purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
HIV-1 inhibitor-19 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts . The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound .
Scientific Research Applications
HIV-1 inhibitor-19 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying protease inhibition and enzyme kinetics.
Biology: Helps in understanding the life cycle of HIV-1 and the role of protease in viral maturation.
Industry: Used in the development of new antiretroviral drugs and in the formulation of combination therapies.
Mechanism of Action
HIV-1 inhibitor-19 exerts its effects by binding to the active site of the HIV-1 protease enzyme. This binding prevents the protease from cleaving the viral polyproteins into functional proteins, thereby inhibiting the maturation of infectious viral particles . The molecular targets include the active site residues of the protease, and the pathways involved are those related to viral replication and protein processing .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to HIV-1 inhibitor-19 include other HIV-1 protease inhibitors such as:
- Saquinavir
- Lopinavir
- Ritonavir
- Amprenavir
- Fosamprenavir
- Atazanavir
- Nelfinavir
- Darunavir
- Tipranavir
- Indinavir
Uniqueness
This compound is unique in its specific binding affinity and inhibitory potency against HIV-1 protease. It has shown promising results in preclinical studies, demonstrating higher efficacy and lower toxicity compared to some of the existing protease inhibitors .
Properties
Molecular Formula |
C24H22BClN2O5S |
---|---|
Molecular Weight |
496.8 g/mol |
IUPAC Name |
[3-[[[5-chloro-3-(3,5-dimethylphenyl)sulfonyl-1H-indole-2-carbonyl]amino]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C24H22BClN2O5S/c1-14-8-15(2)10-19(9-14)34(32,33)23-20-12-18(26)6-7-21(20)28-22(23)24(29)27-13-16-4-3-5-17(11-16)25(30)31/h3-12,28,30-31H,13H2,1-2H3,(H,27,29) |
InChI Key |
MYTFNSVNBUJDBU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)CNC(=O)C2=C(C3=C(N2)C=CC(=C3)Cl)S(=O)(=O)C4=CC(=CC(=C4)C)C)(O)O |
Origin of Product |
United States |
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